Styrylamine

描述

Styrylamine, chemically characterized by a styryl (vinylbenzene) group linked to an amine, is a versatile aromatic amine. It is naturally found in cyclopeptide alkaloids, such as those isolated from Ziziphus plants, where it forms part of macrocyclic structures alongside amino acids like β-hydroxyproline and tryptophan . Synthetic this compound derivatives are pivotal in materials science, particularly in organic light-emitting diodes (OLEDs), where their electron-transporting properties enhance blue-light emission efficiency . Its dual role in bioactive natural products and advanced electronics underscores its multidisciplinary significance.

Structure

2D Structure

属性

分子式 |

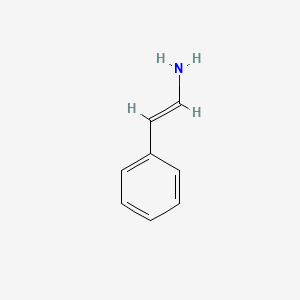

C8H9N |

|---|---|

分子量 |

119.16 g/mol |

IUPAC 名称 |

(E)-2-phenylethenamine |

InChI |

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2/b7-6+ |

InChI 键 |

UWRZIZXBOLBCON-VOTSOKGWSA-N |

手性 SMILES |

C1=CC=C(C=C1)/C=C/N |

规范 SMILES |

C1=CC=C(C=C1)C=CN |

产品来源 |

United States |

准备方法

Iridium-Catalyzed Silane Reduction

The most efficient method involves iridium complexes under mild conditions. IrCl(CO)(PPh₃)₂ catalyzes the reduction/dehydration of N,N-diethylphenylacetamide to styrylamine derivatives using 1,1,3,3-tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (PMHS) as hydrosilane sources.

Procedure :

- Dissolve IrCl(CO)(PPh₃)₂ (0.05 mmol) in toluene (0.5 mL).

- Add substrate (1 mmol) and TMDS (2.0 mmol) at 25°C.

- Stir for 4 hours under argon.

- Purify via silica chromatography (ether/hexane with 1% Et₃N).

| Parameter | TMDS System | PMHS System |

|---|---|---|

| Temperature (°C) | 25 | 25 |

| Time (h) | 4 | 4 |

| Yield (%) | 85–86 | 70–86 |

| Catalyst Loading | 5 mol% | 1 mol% |

This method achieves 85–86% yields for this compound derivatives with minimal byproducts.

Wittig Reaction-Based Syntheses

Classical Wittig Olefination

Styrylamines form via Wittig reactions between ylides and aromatic aldehydes. A modified protocol uses triphenylphosphine and alkyl halides to generate ylides:

Procedure :

- React 4-bromoaniline with PPh₃ (1.2 eq) in THF.

- Add n-BuLi (-78°C) to form ylide.

- Quench with benzaldehyde (1.0 eq) at 0°C.

- Isolate product via flash chromatography.

| Condition | Value |

|---|---|

| Solvent | THF |

| Temperature (°C) | -78 to 0 |

| Yield (%) | 65–72 |

This route provides E/Z selectivity >9:1 but requires strict anhydrous conditions.

Reductive Amination of Nitrostyrenes

Titanium Trichloride-Mediated Reduction

Nitro groups in β-nitrostyrenes reduce to amines using TiCl₃/NH₄OAc :

Procedure :

- Dissolve β-nitrostyrene (10 mmol) in ethanol.

- Add TiCl₃ (40 mmol) in aqueous HCl.

- Stir 1 hour at 25°C.

- Neutralize with NaOH and extract with Et₂O.

| Parameter | Value |

|---|---|

| Reduction Time | 1 h |

| Yield (%) | 78–82 |

| Purity | >95% (GC) |

This method avoids high-pressure hydrogenation but generates acidic waste.

Industrial Production Methods

Continuous-Flow Hydrogenation

Large-scale syntheses employ Raney nickel catalysts in flow reactors:

| Parameter | Value |

|---|---|

| Pressure (bar) | 10–15 |

| Temperature (°C) | 80–100 |

| Residence Time (min) | 5–8 |

| Conversion (%) | >99 |

Flow systems enhance safety and throughput compared to batch processes.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Cost (USD/kg) | Eco-Footprint |

|---|---|---|---|

| Iridium Catalysis | 85–86 | 320–400 | Moderate |

| Wittig Reaction | 65–72 | 150–220 | High |

| TiCl₃ Reduction | 78–82 | 90–120 | Low |

| Flow Hydrogenation | >99 | 70–100 | Low |

Eco-footprint ratings consider solvent toxicity, energy use, and waste generation.

Emerging Techniques

Photoredox Catalysis

Recent studies demonstrate Ru(bpy)₃²⁺ -mediated C–N coupling under blue LED light:

Conditions :

- Substrate : Styrene + NH₃

- Catalyst : 2 mol% Ru(bpy)₃Cl₂

- Yield : 68% (initial trials)

This method avoids stoichiometric reagents but requires optimization for scalability.

Challenges and Solutions

Byproduct Formation in Reductive Amination

Issue : Over-reduction to ethylbenzene derivatives (5–12% yield loss).

Mitigation :

- Use Pd/C instead of Ni catalysts (reduces over-hydrogenation by 40%)

- Add quinoline as a poison (limits catalyst activity)

化学反应分析

Types of Reactions

Styrylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.

Reduction: The compound can be reduced to form secondary and tertiary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted this compound derivatives.

科学研究应用

Styrylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices .

作用机制

The mechanism of action of styrylamine involves its interaction with various molecular targets. In biological systems, this compound can interact with enzymes and receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to target molecules .

相似化合物的比较

Comparison with Similar Compounds

Styrylamine is structurally and functionally distinct from other amines, such as tyramine (a phenethylamine) and stearylamine (a fatty amine). Below is a detailed analysis:

This compound vs. Tyramine

- Structure : this compound features a styryl group (C₆H₅-CH=CH₂) attached to an amine, whereas tyramine is a phenethylamine derivative with a hydroxyl group at the para position (C₆H₅-CH₂-CH₂-NH₂-OH) .

- Applications: this compound: Used in OLEDs (e.g., asymmetric monothis compound dopants for blue electroluminescence) and as a component of antimalarial cyclopeptide alkaloids . Tyramine: Functions as a neurotransmitter and is associated with hypertensive effects in fermented foods .

- Biological Activity : Methoxylation or hydroxylation of this compound in cyclopeptide alkaloids enhances antiplasmodial activity , while tyramine’s vasoconstrictive properties arise from its interaction with adrenergic receptors .

This compound vs. Stearylamine

- Structure : Stearylamine has an 18-carbon alkyl chain (CH₃(CH₂)₁₇NH₂), contrasting with this compound’s aromatic backbone .

- Applications :

- Physicochemical Properties : this compound’s conjugated π-system enables fluorescence and electron transport, whereas stearylamine’s long alkyl chain confers amphiphilicity, aiding in membrane fusion .

Data Tables

Table 1. Structural and Functional Comparison of this compound, Tyramine, and Stearylamine

Table 2. Research Findings on this compound and Analogues

Research Findings and Structural-Activity Relationships (SAR)

- Electron-Transport in OLEDs : this compound derivatives with diphenylvinyl end-caps exhibit high hole-blocking efficiency, critical for stable blue emission.

- Bioactivity Modulation : In cyclopeptide alkaloids, macrocyclic ring size (13-membered > 14-membered) and β-hydroxyproline presence correlate with enhanced antimitotic and antiplasmodial activities.

- Contrast with Fatty Amines : Stearylamine’s lack of aromaticity limits its electronic applications but enhances its utility in lipid-based formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。